1-Amino-2-indanol is a crucial component of indinavir, a potent HIV protease inhibitor. [] Indinavir works by binding to and inhibiting the HIV protease enzyme, thereby preventing the virus from replicating within the host cells. [] This discovery significantly contributed to the development of effective antiretroviral therapy for HIV/AIDS.
1-Amino-2-indanol, particularly its (1S,2R)-(-)-cis enantiomer, serves as a valuable chiral ligand in asymmetric synthesis. [] Chiral ligands play a crucial role in promoting the formation of specific stereoisomers in chemical reactions. The unique spatial arrangement of atoms in the (1S,2R)-(-)-cis-1-amino-2-indanol molecule allows it to selectively interact with starting materials, leading to the desired product with high enantioselectivity. [] This property makes it a valuable tool for synthesizing various optically pure compounds with potential applications in pharmaceuticals, agrochemicals, and other fields.
1-Amino-2-indanol is an organic compound with the molecular formula CHNO and a molecular weight of 149.19 g/mol. It exists in two stereoisomeric forms: (1R,2S)-(+)-cis-1-amino-2-indanol and (1S,2R)-(−)-cis-1-amino-2-indanol. This compound is characterized by a bicyclic structure that features both an amino group and a hydroxyl group attached to an indane framework, making it a unique member of the amino alcohol family. It typically appears as a solid at room temperature, with a melting point ranging from 116 °C to 120 °C, and is soluble in methanol .
1-Amino-2-indanol finds applications in several fields:
The biological activity of 1-amino-2-indanol has been explored in various contexts. It has shown potential as an effective ligand for asymmetric catalysis, particularly in the reduction of ketones to alcohols, which is significant in pharmaceutical synthesis . Additionally, some studies suggest that it may exhibit neuroprotective properties, although further research is needed to fully elucidate its pharmacological profile.
Several methods have been developed for synthesizing 1-amino-2-indanol:
Several compounds share structural similarities with 1-amino-2-indanol. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Amino-2-propanol | Amino alcohol | Simpler structure; less steric hindrance |
1-Amino-2-butanol | Amino alcohol | Longer alkyl chain; different reactivity |
2-Aminoindanol | Indanol derivative | Lacks hydroxyl group; different functionality |
Indoline | Bicyclic amine | No hydroxyl group; more basic nature |
The uniqueness of 1-amino-2-indanol lies in its specific stereochemistry and dual functional groups (amino and hydroxyl), which provide enhanced reactivity compared to simpler amino alcohols and derivatives.
1-Amino-2-indanol, a bicyclic β-amino alcohol with the molecular formula C₉H₁₁NO, was first synthesized in 1951 by Lutz and Wayland via ammonolysis of trans-2-bromoindan-1-ol. This initial racemic synthesis produced cis-1-amino-2-indanol through a multi-step process involving bromoindanol ammonolysis, amide formation, and oxazoline ring closure followed by hydrolysis. Early characterization revealed its distinct physical properties, including a melting point of 118–121°C and optical activity ([α]₂²/D +63° in chloroform for the (1R,2S) enantiomer). The compound's rigid indane scaffold, featuring adjacent amino and hydroxyl groups, established its potential as a chiral template.
The 1980s–1990s marked transformative advances in enantioselective synthesis:
A pivotal 1997 study demonstrated (1R,2S)-(+)-cis-1-amino-2-indanol's efficacy as a ligand in transfer hydrogenation, achieving >90% ee in ketone reductions. This catalyzed its adoption in asymmetric catalysis and pharmaceutical synthesis.
1-Amino-2-indanol remains critical in three domains:
Recent methodologies emphasize sustainability, including C–H activation strategies and enzymatic resolutions.
Property | (1R,2S)-(+)-cis | (1S,2R)-(−)-cis | Source |
---|---|---|---|
Melting point (°C) | 118–121 | 118–121 | |
[α]₂²/D (c=0.2, CHCl₃) | +63° | −45° (c=1, MeOH) | |
Molecular weight | 149.19 | 149.19 |